

biological activities of 3-Methylquinoxaline-2-thiol derivatives

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Compound of Interest

Compound Name: **3-Methylquinoxaline-2-thiol**

Cat. No.: **B109401**

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An In-depth Technical Guide on the Biological Activities of **3-Methylquinoxaline-2-thiol** Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of **3-methylquinoxaline-2-thiol** and its derivatives, with a focus on their potential as therapeutic agents. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Derivatives of **3-methylquinoxaline-2-thiol** have demonstrated significant potential as anticancer agents. In vitro studies have revealed their cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these derivatives appears to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic and VEGFR-2 inhibitory activities of various **3-methylquinoxaline-2-thiol** derivatives.

Table 1: In Vitro Cytotoxicity of **3-Methylquinoxaline-2-thiol** Derivatives (IC50 in μ M)

Compound	HepG-2 (Liver)	MCF-7 (Breast)	HCT-116 (Colon)	A549 (Lung)	Reference
12e	7.8	8.5	-	-	[1] [2]
12g	9.8	9.1	-	-	[1] [2]
12k	4.5	5.2	-	-	[1] [2]
Sorafenib (Standard)	2.2	3.4	-	-	[1] [2]
Compound 4m	-	-	-	9.32	[7] [8]
Compound VIId	-	-	7.8	-	[7]
Compound VIIc	-	-	2.5	-	[7]
Compound XVa	-	-	4.4	-	[7]

Table 2: VEGFR-2 Inhibitory Activity of **3-Methylquinoxaline-2-thiol** Derivatives (IC50 in μ M)

Compound	IC50 (μ M)	Reference
12e	0.0038	[1] [2]
12f	0.0038	[1] [2]
12g	0.0054	[1] [2]
12k	0.0029	[1] [2]
Sorafenib (Standard)	0.00307	[1] [2]

Antimicrobial Activity

3-Methylquinoxaline-2-thiol derivatives have also been investigated for their antimicrobial properties, exhibiting activity against both bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antifungal activity of a specific derivative, 3-hydrazinoquinoxaline-2-thiol.

Table 3: In Vitro Antifungal Activity of 3-Hydrazinoquinoxaline-2-thiol (MIC in $\mu\text{g/mL}$)

Organism	MIC ($\mu\text{g/mL}$)	Amphotericin B (Standard) MIC ($\mu\text{g/mL}$)	Reference
Candida albicans (Clinical Isolates)	Generally lower than Amphotericin B	-	[9][10]
Candida glabrata (Isolates)	Effective	-	[9][10]
Candida parapsilosis (Isolates)	Effective	-	[9][10]
Candida tropicalis (Isolates)	Variable	-	[9][10]
Pichia kudriavzevii	Effective	-	[9][10]
Clavispora lusitaniae	Effective	-	[9][10]

One study also investigated the synergistic activity of 3-hydrazinoquinoxaline-2-thiol with penicillin against Methicillin-Resistant Staphylococcus aureus (MRSA). The combination resulted in a significant reduction of the Minimum Inhibitory Concentrations (MICs) of both agents by up to 64-fold.[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assays

This assay determines the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

- Materials:
 - Cancer cell lines
 - Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
 - **3-Methylquinoxaline-2-thiol** derivatives (dissolved in DMSO)
 - MTT solution (5 mg/mL in PBS)
 - DMSO
 - 96-well plates
 - Microplate reader
- Procedure:
 - Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
 - Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with the medium containing different concentrations of the compounds. Include vehicle and blank controls. Incubate for 48-72 hours.
 - MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
 - Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 - Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value by plotting a dose-response curve.

This method quantifies apoptosis induced by the test compounds using flow cytometry.

- Materials:

- Cancer cell line
- Test compound
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

- Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

This technique detects changes in the expression levels of key signaling proteins.

- Materials:

- Treated cancer cells
- RIPA buffer with inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and transfer apparatus
- PVDF or nitrocellulose membrane

- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary and HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Procedure:
 - Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration using the BCA assay.
 - SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
 - Immunoblotting: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.
 - Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

Antimicrobial Activity Assays

This method provides a preliminary screening of antimicrobial activity.

- Materials:
 - Sterile nutrient agar plates
 - Standardized microbial suspension (0.5 McFarland)
 - Sterile filter paper discs (6 mm) or sterile cork borer (6-8 mm)
 - Test compounds dissolved in a suitable solvent (e.g., DMSO)
- Procedure:
 - Inoculation: Uniformly spread the microbial suspension over the agar surface.
 - Application of Compound:

- Disc Diffusion: Impregnate sterile discs with the test compound solution and place them on the inoculated agar.
- Well Diffusion: Create wells in the agar and add a specific volume of the test compound solution into each well.
- Incubation: Incubate the plates at an appropriate temperature (37°C for bacteria, 28°C for fungi) for 24-48 hours.
- Measurement: Measure the diameter of the inhibition zone around each disc or well.

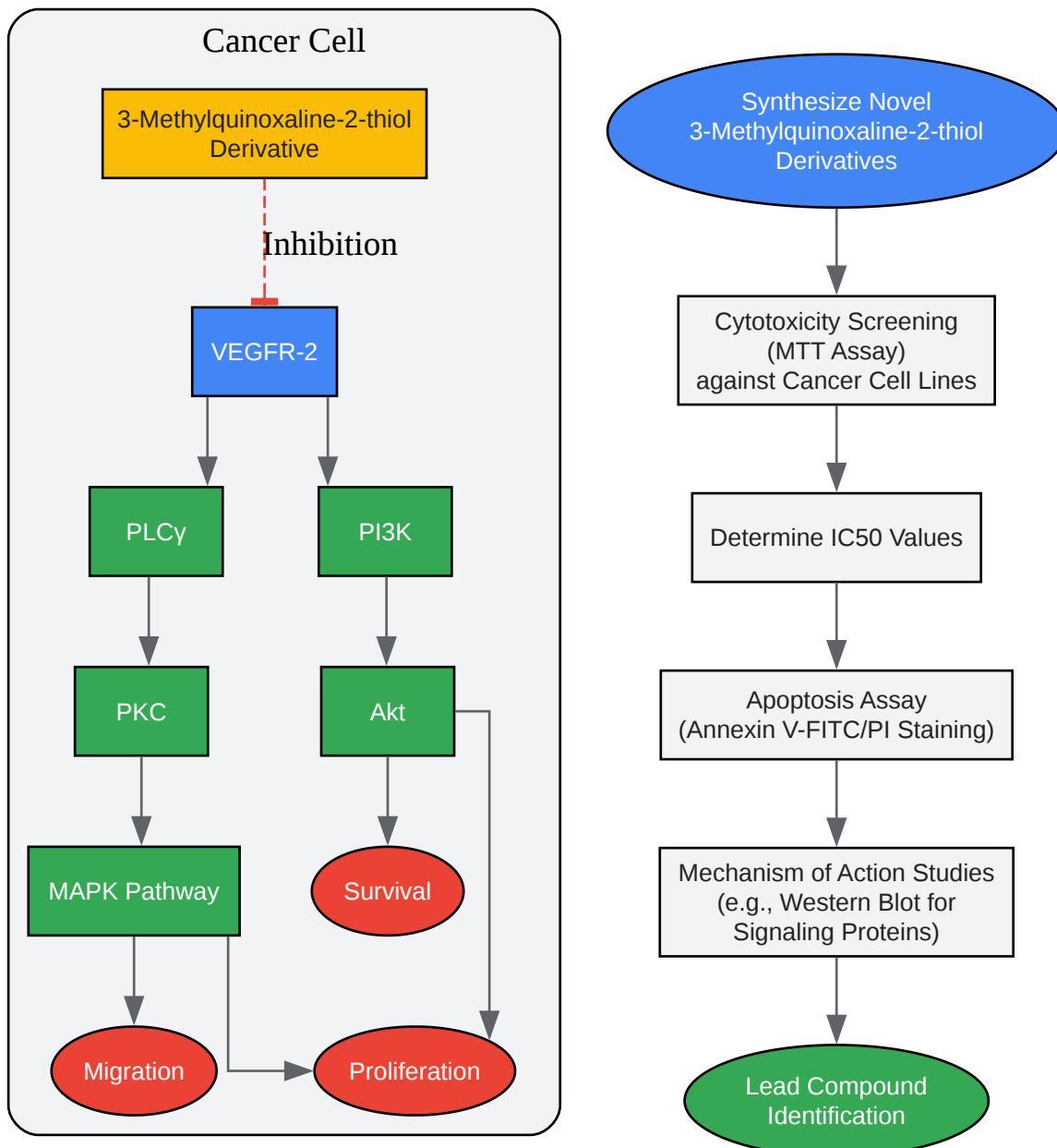
This assay determines the lowest concentration of a compound that inhibits visible microbial growth.

- Materials:
 - Liquid growth medium (e.g., Mueller-Hinton Broth)
 - Test compounds
 - Standardized microbial suspension
 - 96-well microplates or test tubes
- Procedure:
 - Serial Dilution: Prepare serial dilutions of the test compound in the liquid growth medium.
 - Inoculation: Inoculate each dilution with the standardized microbial suspension.
 - Incubation: Incubate the plates or tubes under appropriate conditions.
 - Determination of MIC: The MIC is the lowest concentration of the compound with no visible turbidity (growth).

Signaling Pathways and Experimental Workflows

Postulated VEGFR-2 Signaling Pathway Inhibition

The anticancer activity of certain **3-methylquinoxaline-2-thiol** derivatives is believed to be mediated through the inhibition of the VEGFR-2 signaling pathway. This inhibition blocks downstream cascades responsible for cell proliferation, migration, and survival.[3]



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